N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-c]pyrimidin core fused with a 1,3-dioxo moiety and substituted at position 4 with a 5-methyl-1,2,4-oxadiazol-3-yl group. Its synthesis likely involves multi-step reactions, such as TFA-mediated deprotection or coupling in DCM, as observed in analogous compounds (e.g., and ).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4/c1-11-21-17(23-29-11)16-14-7-2-3-8-24(14)19(28)25(18(16)27)10-15(26)22-13-6-4-5-12(20)9-13/h4-6,9H,2-3,7-8,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVTUGCVGVKELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The compound’s pyrido[1,2-c]pyrimidin core distinguishes it from simpler pyrimidine or pyridine derivatives. Key analogs include:
Structural Implications :
Analytical Comparisons
NMR Spectroscopy
As demonstrated in , NMR chemical shifts can identify regions of structural divergence. For example:
- Regions A (positions 39–44) and B (positions 29–36) in related compounds (e.g., Rapa analogs) show significant shift differences due to substituent-induced changes in electron density or steric effects .
- The target compound’s fluorophenyl and oxadiazole groups would likely perturb shifts in analogous regions, aiding structural elucidation.
MS/MS Fragmentation and Molecular Networking
highlights molecular networking using cosine scores (1 = identical fragmentation, 0 = unrelated). The target compound’s MS/MS profile would cluster with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
